9(S)-HEPE
9(S)-HEPE
9(S)-HEPE is a monohydroxy fatty acid derived from EPA. The biological activity of 9(S)-HEPE has not been documented.
Brand Name:
Vulcanchem
CAS No.:
141545-44-0
VCID:
VC0163503
InChI:
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1
SMILES:
CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Molecular Formula:
C20H30O3
Molecular Weight:
318.4 g/mol
9(S)-HEPE
CAS No.: 141545-44-0
Reference Standards
VCID: VC0163503
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
CAS No. | 141545-44-0 |
---|---|
Product Name | 9(S)-HEPE |
Molecular Formula | C20H30O3 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | (5Z,7E,9S,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid |
Standard InChI | InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 |
Standard InChIKey | OXOPDAZWPWFJEW-FPRWAWDYSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O |
SMILES | CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Canonical SMILES | CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Description | 9(S)-HEPE is a monohydroxy fatty acid derived from EPA. The biological activity of 9(S)-HEPE has not been documented. |
Synonyms | 9S-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid |
PubChem Compound | 5283187 |
Last Modified | Nov 11 2021 |
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